molecular formula C9H8BrNO2 B1517676 7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether CAS No. 1092352-82-3

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Cat. No.: B1517676
CAS No.: 1092352-82-3
M. Wt: 242.07 g/mol
InChI Key: DGVBUFVVDHHJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is a substituted benzoxazole derivative characterized by a bromine atom at position 7, a methyl group at position 2, and a methoxy group (methyl ether) at position 5. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, often explored for their pharmacological and materials science applications due to their stability and tunable electronic properties .

Properties

IUPAC Name

7-bromo-5-methoxy-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-11-8-4-6(12-2)3-7(10)9(8)13-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVBUFVVDHHJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis:

Step Reactants & Conditions Description Yield
1 2-Amino-6-bromo-4-methoxyphenol (10 mmol) + Trimethyl orthoacetate (20 mL) Reflux for 12 hours ~82%
2 Evaporation of volatiles under reduced pressure Concentration of reaction mixture -
3 Purification by flash chromatography (solvent system: CH₂Cl₂/MeOH) Isolation of pure product -
  • Reaction Mechanism: The amino group reacts with the orthoester, initiating cyclization to form the benzoxazole ring, while the methoxy group remains intact as the methyl ether substituent at position 5. The bromine atom is retained at position 7 from the starting phenol derivative.

Alternative Synthetic Approaches

Though the above method is primary, alternative synthetic strategies can be inferred based on analogous benzoxazole preparations:

  • Halogenation Post-Cyclization: Starting from 2-methyl-1,3-benzoxazol-5-yl methyl ether, selective bromination at position 7 using reagents such as N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in CCl₄ with benzoyl peroxide as initiator) can introduce the bromine substituent.

  • Methylation of Hydroxy Groups: If starting from 7-bromo-2-methyl-1,3-benzoxazol-5-ol, methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) can install the methyl ether functionality.

Reaction Conditions and Optimization

  • Solvent: Trimethyl orthoacetate serves both as reagent and solvent in the primary synthesis. For bromination, non-polar solvents like carbon tetrachloride (CCl₄) are preferred.

  • Temperature: Reflux conditions (approximately 100–120 °C) are standard for cyclization and bromination steps.

  • Time: Typically, 12 hours for cyclization and 3–4 hours for bromination.

  • Purification: Flash chromatography using dichloromethane/methanol mixtures effectively isolates the pure compound.

Analytical Characterization for Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR signals corresponding to methyl protons (around δ 2.3 ppm for methyl at position 2 and δ 3.8–4.0 ppm for methyl ether at position 5).
    • Aromatic proton signals with characteristic splitting patterns confirming substitution positions.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with m/z ~242 (M+), confirming molecular weight.
  • Melting Point:

    • Typically reported around 110 °C (can vary depending on purity).
  • Elemental Analysis:

    • Consistent with calculated values for C, H, N, Br, and O.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Cyclization with Trimethyl orthoacetate 2-Amino-6-bromo-4-methoxyphenol Trimethyl orthoacetate Reflux, 12 h 82 Direct synthesis of benzoxazole core with methyl ether
Bromination of 2-methyl-1,3-benzoxazol-5-yl methyl ether 2-Methyl-1,3-benzoxazol-5-yl methyl ether NBS, benzoyl peroxide Reflux, 3.5 h Variable Selective bromination at position 7
Methylation of hydroxy precursor 7-Bromo-2-methyl-1,3-benzoxazol-5-ol Methyl iodide, K₂CO₃ Room temp to reflux High Installation of methyl ether group

Research Findings and Practical Notes

  • The cyclization method using trimethyl orthoacetate is efficient and yields high purity product suitable for further applications in medicinal chemistry.

  • Bromination using NBS is a mild and selective method for introducing bromine at the 7-position without affecting other functional groups.

  • Reaction parameters such as solvent choice, temperature, and reaction time critically influence yield and purity; optimization may be necessary depending on scale.

  • Safety precautions are essential due to the use of brominating agents and volatile solvents; work should be conducted in a fume hood with appropriate personal protective equipment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the benzoxazole ring and methoxy group.

Reagents/Conditions Product Yield Key Observations
Sodium methoxide (NaOMe), DMSO, 80°C7-Methoxy derivative78%Methoxy group replaces bromine.
Ammonia (NH₃), EtOH, 100°C 7-Amino derivative65%Requires prolonged heating.
Potassium thioacetate, DMF, 120°C 7-Thioacetyl intermediate82%Followed by hydrolysis to –SH group.

Mechanistic Insight :

  • The reaction proceeds via a two-step mechanism: (1) deprotonation of the benzoxazole ring to form a resonance-stabilized intermediate, followed by (2) nucleophilic attack at the brominated position .

  • Polar aprotic solvents (e.g., DMSO, DMF) accelerate reaction rates by stabilizing transition states.

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, expanding its utility in synthesizing complex aryl derivatives.

Suzuki-Miyaura Coupling

Conditions Boron Partner Product Yield
Pd(PPh₃)₄, K₂CO₃, DME/H₂O Phenylboronic acid7-Phenyl-substituted analog89%
Pd(dppf)Cl₂, CsF, THF 4-Pyridylboronic esterHeteroaryl-functionalized76%

Key Findings :

  • Electron-deficient boronic partners exhibit higher reactivity due to reduced steric hindrance .

  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) affects regioselectivity in polyhalogenated systems .

Oxidation and Reduction

The methyl ether and benzoxazole moieties undergo selective transformations under redox conditions.

Oxidation

Reagent Target Group Product Notes
KMnO₄, H₂SO₄, 60°CMethyl etherCarboxylic acid derivativeOver-oxidation of ring occurs.
CrO₃, AcOH, 25°C Benzoxazole C–H bondsN-Oxide formationLimited to electron-rich sites

Reduction

Reagent Target Group Product Yield
LiAlH₄, THF, reflux Benzoxazole ringDihydrobenzoxazole58%
H₂, Pd/C, EtOHBromineDehalogenated product92%

Critical Note :

  • LiAlH₄ reduces the benzoxazole ring irreversibly, while catalytic hydrogenation selectively removes bromine without ring opening .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the benzoxazole ring undergoes cleavage:

Conditions Reaction Pathway Major Product
HBr (48%), 120°CHydrolysis of oxazole ring2-Amino-4-bromo-5-methoxyphenol
NaOH (10M), EtOH/H₂O Base-mediated ring openingMethyl 3-bromo-4-hydroxybenzoate

Implications :

  • Ring-opening products serve as intermediates for synthesizing aminophenols or benzoic acid derivatives .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–Br bond, generating a benzoxazole radical:

Conditions Outcome Applications
UV light, benzene, 6hRadical coupling with alkenesPolymer-functionalized derivatives
UV light, O₂, 25°C Oxidative degradationEnvironmental decomposition

Mechanism :

  • Radical intermediates react with oxygen or trapping agents, enabling applications in material science .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether has shown potential as an anticancer agent . Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly colorectal carcinoma cells, by activating specific signaling pathways. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines range from 2.2 to 4.4 µM, suggesting significant antiproliferative effects .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of bacterial strains. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These results indicate its potential as a candidate for developing new antimicrobial agents .

Anticancer Mechanism

The anticancer activity of this compound is believed to involve:

  • Induction of Apoptosis: Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Target Interaction: Binding with specific enzymes or receptors that regulate cell growth and survival .

Antimicrobial Mechanism

The antimicrobial effects may be attributed to:

  • Enzyme Inhibition: Disruption of bacterial metabolic processes through inhibition of critical enzymes .

Case Studies

Several studies have highlighted the applications and efficacy of this compound:

  • Antimicrobial Efficacy Study:
    • A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives similar to this compound exhibited varying degrees of antibacterial activity against resistant bacterial strains .
  • Anticancer Research:
    • Research indicated selective cytotoxicity towards colorectal cancer cells compared to normal cells, suggesting a favorable therapeutic index for clinical applications .
  • Synthesis and Characterization:
    • The synthesis process involves refluxing 2-amino-6-bromo-4-methoxyphenol with trimethyl orthoacetate, yielding the target compound with an approximate yield of 82% .

Mechanism of Action

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is similar to other brominated benzoxazoles, such as 6-bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether and 7-bromo-1,3-benzoxazol-5-yl methyl ether. its unique structural features, such as the position of the bromine atom and the methyl group, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Key Observations:

  • Polarity: The carboxylic acid (C9H6BrNO3) exhibits higher polarity due to the -COOH group, enhancing water solubility and salt formation, unlike the ether or ester analogs .
  • Stability: The methyl ether group in the target compound is chemically stable under acidic/basic conditions, whereas the ester (C10H8BrNO3) is prone to hydrolysis .

Research Findings and Methodological Insights

  • Structural Characterization : Crystallographic tools like SHELXL and ORTEP-3 () are critical for determining the precise geometry of benzoxazole derivatives, particularly for analyzing steric effects of substituents .
  • Purity and Analysis : The >95% purity reported for the 2-ethyl analog () suggests rigorous chromatographic purification, a standard applicable to the target compound .

Biological Activity

7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological properties, supported by data tables and research findings.

  • Molecular Formula : C9H8BrNO2
  • Molecular Weight : 242.07 g/mol
  • CAS Number : 1099609-12-7

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against various strains of bacteria and fungi. Studies indicate that it exhibits selective antibacterial activity primarily against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)Activity
Bacillus subtilis8Active
Staphylococcus aureus16Active
Escherichia coli>64Inactive
Candida albicans32Active

MIC values indicate the minimum inhibitory concentration required to inhibit the growth of microorganisms. The compound shows promising activity against certain pathogens while being less effective against others.

Antitumor Activity

Research has shown that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole core can enhance its anticancer properties.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Effect
MCF-7 (Breast cancer)10Moderate
A549 (Lung cancer)15Moderate
HepG2 (Liver cancer)25Weak
PC3 (Prostate cancer)20Moderate

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. The compound demonstrates varying levels of cytotoxicity across different cancer types.

The mechanism underlying the biological activity of this compound is not fully elucidated but appears to involve interference with cellular processes in both microbial and cancer cells. For instance, studies suggest that it may disrupt DNA synthesis or inhibit essential enzymes involved in cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzoxazole derivatives including the target compound demonstrated that bromination at specific positions significantly altered the antimicrobial potency. For example, compounds with bromine substitutions showed enhanced activity against Mycobacterium tuberculosis compared to their non-brominated counterparts .
  • Anticancer Properties : In vitro assays indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells in certain contexts. This selectivity was attributed to differential uptake and metabolism between normal and cancerous tissues .

Q & A

Q. What are the recommended synthetic routes for 7-bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of benzoxazole derivatives often involves cyclization of substituted precursors. For brominated analogs, halogen exchange reactions (e.g., Li/Br exchange) or nucleophilic substitution using bromine-containing reagents are common. For example, details a Li/Br exchange protocol in diethyl ether at −78°C for brominated thiazole synthesis, which could be adapted for benzoxazole systems . Reaction temperature, solvent polarity, and catalyst selection (e.g., Na₂S₂O₅ in DMF for cyclization, as in ) critically affect yield and purity. Optimization studies should monitor intermediates via TLC or LC-MS .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Structural characterization requires a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) to confirm substituent positions and electronic environments.
  • X-ray Crystallography : Single-crystal studies (e.g., as in , which resolved a brominated oxazolidinone structure at 100 K with an R factor of 0.023) provide unambiguous confirmation of stereochemistry and bond lengths .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns for bromine .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in experimental setups?

  • Methodological Answer : Bromine and methyl ether groups influence lipophilicity and stability. Key properties include:
  • LogP : Estimated via computational tools (e.g., PubChem data in ) to predict solubility in organic vs. aqueous phases.
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photostability : UV-Vis spectroscopy under controlled light exposure can assess degradation kinetics. Handling precautions (e.g., amber vials, inert atmospheres) are advised, as brominated compounds may degrade under light or moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for brominated benzoxazole derivatives?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected side reactions or selectivity issues) often arise from variations in steric/electronic effects. Strategies include:
  • Computational Modeling : Density Functional Theory (DFT) calculations to map electron density around the bromine and methyl ether groups, predicting sites for electrophilic/nucleophilic attack .
  • Controlled Comparative Studies : Replicate conflicting protocols (e.g., varying catalysts or solvents) and analyze outcomes via HPLC or GC-MS to identify critical variables .
  • Isotopic Labeling : Use 82Br^{82}Br-labeled analogs to track reaction pathways, as suggested in for brominated aromatic systems .

Q. What strategies optimize the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for medicinal chemistry applications?

  • Methodological Answer : Bromine at the 7-position makes this compound a candidate for palladium-catalyzed couplings. Key considerations:
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for bulky substrates.
  • Solvent Systems : Use toluene/DMF mixtures to balance solubility and reactivity.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity, as demonstrated in for similar halogenated heterocycles .
    Monitor boronic acid compatibility and quench side products with scavenger resins .

Q. How does the methyl ether group influence the compound’s biological activity, and what assays are suitable for evaluating its pharmacokinetic profile?

  • Methodological Answer : The methyl ether enhances metabolic stability by reducing oxidative demethylation. Assay recommendations:
  • CYP450 Inhibition : Liver microsome assays to assess drug-drug interaction risks.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction.
  • Antimicrobial Screening : Broth microdilution assays (MIC/MBC) against Gram-positive/negative strains, referencing ’s protocol for benzothiazole derivatives .
  • In Silico ADMET : Tools like SwissADME predict absorption and toxicity profiles .

Q. What analytical techniques are most effective for detecting degradation products during long-term stability studies?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (25°C/60% RH or 40°C/75% RH) combined with:
  • HPLC-PDA/MS : Identify degradants via retention time and fragmentation patterns.
  • Forced Degradation : Expose the compound to acid/base/oxidative stress and compare with control samples.
  • NMR Stability Monitoring : Track chemical shift changes in 1H^1H NMR over time, as in ’s supplementary material protocols .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported cytotoxicity data for benzoxazole analogs?

  • Methodological Answer : Variations in cytotoxicity (e.g., IC₅₀ values) may stem from cell line specificity or assay conditions. Mitigation steps:
  • Standardized Assays : Use NCI-60 cell panels with uniform protocols (e.g., MTT assays at 48h exposure).
  • Mechanistic Profiling : RNA-seq or proteomics to identify target pathways, differentiating genuine bioactivity from assay artifacts .
  • Meta-Analysis : Cross-reference data from (benzothiazole bioactivity) and (benzoxazole applications) to contextualize structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methyl-1,3-benzoxazol-5-yl methyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.